molecular formula C8H8N4O B2960666 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one CAS No. 2247103-71-3

4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one

Cat. No.: B2960666
CAS No.: 2247103-71-3
M. Wt: 176.179
InChI Key: PUPUJZONPBMDIC-UHFFFAOYSA-N
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Description

4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidin-5-one family. This compound is characterized by its molecular formula C8H8N4O and a molecular weight of 176.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under specific conditions[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common method involves heating the reactants under reflux with methoxide in butanol (BuOH)[{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ...[{{{CITATION{{{_3{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one

  • Pyrido[2,3-d]pyrimidin-7-one

  • Pyrimidino[4,5-d][1,3]oxazine derivatives

Uniqueness: 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one is unique due to its specific structural features and reactivity. Its amino and methyl groups contribute to its distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-amino-8-methylpyrido[2,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-3-2-5(13)6-7(9)10-4-11-8(6)12/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUJZONPBMDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=C(N=CN=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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